3-Heptenoic acid ethyl ester

Descripción

The exact mass of the compound 3-Heptenoic acid ethyl ester is 156.115029749 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Heptenoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Heptenoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

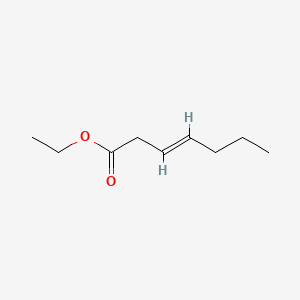

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-hept-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXKEQQXJIDHO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Heptenoic Acid Ethyl Ester: Chemical Properties, Synthesis, and Applications in Flavor Chemistry

Executive Summary

3-Heptenoic acid ethyl ester (also known as ethyl 3-heptenoate or ethyl hept-3-enoate) is a medium-chain unsaturated ester with profound significance in both synthetic organometallic chemistry and commercial flavor profiling [1]. Structurally characterized by a carbon-carbon double bond at the β,γ -position relative to the ester carbonyl, this compound exhibits unique thermodynamic stability and reactivity. In industrial applications, it serves as a high-value fragrance and flavor building block, imparting characteristic fruity, green, and waxy organoleptic properties [2]. Furthermore, it is a critical volatile organic compound (VOC) identified in the fermentation matrices of traditional East Asian distilled spirits, such as Soju and Shochu [4].

This technical guide deconstructs the physicochemical properties, organometallic synthesis mechanisms, and analytical quantification workflows for 3-heptenoic acid ethyl ester, providing a self-validating framework for researchers working in synthesis and metabolomics.

Physicochemical and Organoleptic Profiling

Understanding the baseline physical properties of 3-heptenoic acid ethyl ester is critical for optimizing extraction protocols, predicting chromatographic retention times, and formulating fragrance matrices. The unsaturation at the C3 position lowers its boiling point relative to its saturated analog (ethyl heptanoate) and introduces a distinct "green/waxy" olfactory dimension [1, 2].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | Ethyl hept-3-enoate |

| CAS Number | 21994-75-2 (General), 54340-71-5 (E-isomer), 79918-79-9 (Z-isomer) |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | ~89 °C at 45 mbar (Vacuum distillation) [3] |

| Vapor Pressure | ~0.5678 hPa @ 25°C [2] |

| Odor Profile | Fruity (92%), Green (87%), Tropical (68%), Pear, Apple, Waxy [2] |

| Solubility | Soluble in ethanol, ether, and non-polar solvents; insoluble in water |

Mechanistic Synthesis: Palladium-Catalyzed Carbonylation

The industrial and laboratory-scale synthesis of 3-heptenoic acid ethyl ester is most efficiently achieved via the Palladium-catalyzed carbonylation of allylic alcohols [3]. Specifically, the reaction utilizes hex-1-en-3-ol, carbon monoxide (CO), and ethanol under high pressure.

The Causality of the Catalytic Design

The regioselectivity of this reaction is a masterpiece of steric control. When the Palladium(0) catalyst coordinates to hex-1-en-3-ol, oxidative addition yields a π -allyl palladium intermediate. Because the C3 position of the allyl system is sterically hindered by the propyl chain, the nucleophilic insertion of Carbon Monoxide occurs preferentially at the less hindered terminal C1 position. This regioselective attack shifts the double bond to the C3-C4 position, yielding the linear 3-heptenoic acid derivative rather than a branched isomer [3]. Triphenylphosphine ( PPh3 ) is used as a ligand because its strong σ -donor and π -acceptor properties stabilize the Pd(0) species, preventing the agglomeration of inactive "palladium black" under harsh CO pressures.

Caption: Catalytic cycle for the synthesis of ethyl 3-heptenoate via Pd-catalyzed carbonylation.

Protocol 1: High-Pressure Carbonylation Workflow

Note: This protocol requires a high-pressure autoclave rated for >700 bar.

-

Catalyst Preparation: In a 500 mL stainless steel autoclave, dissolve 1.0 g of PdCl2 and 3.0 g of Triphenylphosphine ( PPh3 ) in 100 g of absolute ethanol.

-

Validation Check: The solution should turn a pale yellow/orange, indicating the in situ formation of the active Pd(0)(PPh3)n complex.

-

-

Substrate Addition: Add 50 g of hex-1-en-3-ol to the reactor mixture. Seal the autoclave and purge three times with inert nitrogen gas to remove atmospheric oxygen, which could prematurely oxidize the phosphine ligand.

-

Pressurization & Heating: Pressurize the reactor with Carbon Monoxide (CO) to 600 bar. Heat the system to 100 °C under continuous mechanical stirring.

-

Causality: The extreme pressure is thermodynamically required to drive the insertion of CO into the relatively stable Pd-allyl bond.

-

-

Reaction Monitoring: Maintain conditions for 8 hours. A drop in reactor pressure indicates CO consumption.

-

Recovery & Purification: Cool the reactor to room temperature and carefully vent the residual CO in a fume hood. Filter the mixture to remove any precipitated catalyst. Isolate the target ester via fractional vacuum distillation.

-

Validation Check: Collect the fraction boiling at 89 °C at 45 mbar . This fraction corresponds to ethyl 3-heptenoate (Yield: ~54%)[3].

-

Flavor Chemistry and Fermentation Dynamics

Beyond synthetic generation, 3-heptenoic acid ethyl ester is naturally biosynthesized during the microbial fermentation of starches and grains. Recent flavoromics research on Northeast Asian distilled spirits (such as Korean Soju and Japanese Shochu) has identified this compound as a critical contributor to the premium "fruity" and "green" sensory lexicons of these beverages [4].

During fermentation, yeast strains (e.g., Saccharomyces cerevisiae) metabolize amino acids and free fatty acids. The β -oxidation of longer-chain fatty acids yields unsaturated medium-chain acyl-CoA intermediates. Alcohol acetyltransferases (AATases) then catalyze the esterification of these intermediates with ethanol, yielding ethyl 3-heptenoate. The presence of this compound is heavily dependent on the distillation method; atmospheric distillation tends to preserve these heavier, waxy esters better than vacuum distillation [4].

Analytical Workflow: Detection and Quantification

To quantify 3-heptenoic acid ethyl ester in complex biological or fermented matrices, researchers must overcome significant matrix effects (e.g., high ethanol and water content). Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

The Causality of the Analytical Design

Direct liquid injection of fermented spirits overwhelms the GC column with ethanol and water. Headspace SPME (HS-SPME) bypasses this by selectively extracting volatile and semi-volatile organics from the vapor phase. A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its mixed-polarity coating perfectly captures medium-chain unsaturated esters [4].

Caption: HS-SPME-GC-MS analytical workflow for the extraction and quantification of ethyl 3-heptenoate.

Protocol 2: HS-SPME-GC-MS Quantification

-

Sample Equilibration: Transfer 5.0 mL of the sample matrix into a 20 mL headspace vial. Add 1.5 g of anhydrous NaCl.

-

Causality: NaCl induces a "salting-out" effect, binding free water molecules and thermodynamically forcing the hydrophobic ester into the headspace.

-

-

Extraction: Insert a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber into the headspace. Incubate at 40 °C for 30 minutes with 250 rpm agitation.

-

Desorption: Retract the fiber and immediately insert it into the GC injection port set to 250 °C for 5 minutes in splitless mode.

-

Causality: Rapid thermal desorption ensures a narrow injection band, preventing chromatographic tailing.

-

-

Chromatographic Separation: Utilize a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min).

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

-

Validation Check: Confirm the identity of 3-heptenoic acid ethyl ester by matching its retention index and monitoring the molecular ion peak at m/z 156 , alongside characteristic fragmentation peaks resulting from the McLafferty rearrangement.

-

Conclusion

3-Heptenoic acid ethyl ester is a highly versatile molecule that bridges the gap between synthetic organometallic chemistry and natural product flavoromics. Whether synthesized via the elegant regioselective palladium-catalyzed carbonylation of allylic alcohols or isolated from the complex fermentation matrices of traditional spirits, its unique β,γ -unsaturated structure dictates both its chemical reactivity and its highly sought-after green/fruity organoleptic profile. By adhering to the rigorous synthetic and analytical protocols outlined in this guide, researchers can ensure high-fidelity production and quantification of this valuable ester.

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 533698, 3-Heptenoic acid, ethyl ester." PubChem. Available at:[Link]

-

Scent.vn. "3-Heptenoic acid, ethyl ester CAS# 21994-75-2: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn Ingredient Database. Available at:[Link]

- BASF Aktiengesellschaft. "Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters." U.S. Patent 4,585,594A, issued April 29, 1986.

-

Lee, B.-R., et al. "A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia." Foods, vol. 13, no. 21, 2024, p. 3368. MDPI / PubMed Central. Available at:[Link]

Ethyl Hept-3-enoate: Molecular Architecture, Synthesis, and Applications in Advanced Chemical Development

Executive Summary

Ethyl hept-3-enoate (CAS: 21994-75-2) is a β,γ -unsaturated ester that holds significant value as both a high-impact olfactory ligand and a versatile synthon in organic synthesis and drug development. Characterized by its isolated C3=C4 double bond, the molecule presents unique stereochemical and electronic properties that dictate its reactivity and receptor-binding affinity. This whitepaper provides an in-depth technical analysis of its molecular structure, details a self-validating synthetic protocol via palladium-catalyzed carbonylation, and explores its pharmacological and olfactory applications.

Molecular Architecture and Physicochemical Profiling

The molecular structure of ethyl hept-3-enoate ( C9H16O2 ) consists of a seven-carbon aliphatic chain with a double bond at the third position, terminated by an ethyl ester moiety. The presence of the β,γ -double bond is the defining structural feature, preventing conjugation with the carbonyl group. This lack of conjugation maintains the localized electron density of the alkene, rendering it highly susceptible to electrophilic addition, cross-metathesis, and stereoselective epoxidation—key reactions in the synthesis of complex active pharmaceutical ingredients (APIs).

Furthermore, the C3=C4 double bond introduces geometric isomerism, allowing the molecule to exist in both (E) and (Z) configurations. The specific isomeric ratio significantly influences the spatial geometry of the aliphatic tail, which in turn modulates its binding affinity to biological targets.

Quantitative Data Summary

The fundamental physicochemical properties dictate the compound's volatility, lipophilicity, and behavior in biological and synthetic systems. It exhibits a molecular weight of 156.22 g/mol [1] and a vapor pressure of 0.5678 hPa at 25°C[2].

Table 1: Physicochemical Properties of Ethyl hept-3-enoate

| Property | Value | Structural Implication |

| IUPAC Name | ethyl hept-3-enoate | Denotes β,γ -unsaturation |

| CAS Number | 21994-75-2 | Standard registry identifier |

| Molecular Formula | C9H16O2 | Defines elemental composition |

| Molecular Weight | 156.22 g/mol | Facilitates high volatility |

| XLogP3-AA | 2.4 | Indicates moderate lipophilicity |

| Topological Polar Surface Area | 26.3 Ų | Favorable for membrane permeability |

| Odor Profile | Fruity, Green, Tropical | High-affinity olfactory GPCR ligand |

Synthetic Methodologies and Mechanistic Causality

While traditional Fischer esterification of hept-3-enoic acid is chemically straightforward, sourcing the specific unsaturated acid precursor is often cost-prohibitive at scale. A highly atom-economical and regioselective alternative is the palladium-catalyzed carbonylation of allylic alcohols[3].

By reacting hex-1-en-3-ol with carbon monoxide and ethanol in the presence of a PdCl2/PPh3 catalyst system, the target ester is synthesized directly. Mechanistically, this reaction proceeds via an acyl-palladium intermediate[4], ensuring that the double bond migrates specifically to the β,γ -position.

Figure 1: Palladium-catalyzed carbonylation cycle for ethyl hept-3-enoate synthesis.

Step-by-Step Experimental Protocol: Pd-Catalyzed Carbonylation

Objective: Synthesize ethyl hept-3-enoate via the insertion of CO and ethanol into hex-1-en-3-ol, utilizing a self-validating framework to ensure β,γ -regioselectivity.

-

Step 1: Reagent Preparation and Degassing

-

Action: In a 50 mL high-pressure Parr reactor equipped with a Teflon liner, combine 1.0 g of hex-1-en-3-ol (substrate), 50 mL of absolute ethanol (acting as both nucleophile and solvent), 100 mg of PdCl2 (catalyst precursor), and 3.0 g of triphenylphosphine ( PPh3 ).

-

Causality Check: Triphenylphosphine acts as a stabilizing σ -donor ligand, preventing the precipitation of inactive palladium black and tuning the electronic environment for efficient CO insertion.

-

Critical Control Point: Purge the reactor with argon for 15 minutes. Atmospheric oxygen must be strictly excluded to prevent the irreversible oxidation of PPh3 to triphenylphosphine oxide, which would immediately poison the catalytic cycle.

-

-

Step 2: Pressurization and Reaction

-

Action: Seal the reactor and pressurize with Carbon Monoxide (CO) to 600 bar. Heat the mixture to 100°C under continuous mechanical stirring for 8 hours.

-

Causality Check: The exceptionally high CO pressure is required to drive the thermodynamic equilibrium toward the acyl-palladium intermediate, overcoming the activation energy barrier for CO insertion into the π -allyl-Pd complex.

-

-

Step 3: Termination and Isolation

-

Action: Cool the reactor to room temperature and carefully vent the residual CO gas in a controlled fume hood environment. Filter the crude mixture through a pad of Celite to remove the spent palladium catalyst. Concentrate the filtrate under reduced pressure.

-

-

Step 4: Purification

-

Action: Purify the crude product via fractional distillation under vacuum. Collect the fraction boiling at 89°C at 45 mbar. This typically yields ~54% of the target ester.

-

Analytical Validation Framework

Every rigorous synthetic protocol must be a self-validating system. To prove that the carbonylation yielded the β,γ -unsaturated ester (ethyl hept-3-enoate) rather than the thermodynamically more stable α,β -unsaturated isomer (ethyl hept-2-enoate), Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

The definitive proof of structure lies in the 1H NMR spectrum. The presence of a distinct signal at ~3.05 ppm corresponds to the C2 methylene protons. Because these protons are flanked by both the electron-withdrawing carbonyl group and the alkene, their chemical shift is highly specific. If the double bond had conjugated with the carbonyl (forming the α,β -isomer), this signal would vanish, and the alkene protons would shift significantly downfield due to resonance.

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3 )

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 5.40 - 5.60 | Multiplet (m) | 2H | C3-H, C4-H (Alkene protons) |

| 4.12 | Quartet (q) | 2H | -O-

CH2

|

| 3.05 | Doublet/Multiplet | 2H | C2- H2 (Methylene α to carbonyl) |

| 2.02 | Quartet/Multiplet | 2H | C5- H2 (Allylic methylene) |

| 1.40 | Sextet (h) | 2H | C6- H2 (Aliphatic methylene) |

| 1.25 | Triplet (t) | 3H | -O-

CH2

|

| 0.90 | Triplet (t) | 3H | C7- H3 (Terminal aliphatic methyl) |

Pharmacological and Olfactory Applications

Beyond its utility as a synthetic intermediate, ethyl hept-3-enoate is a highly potent odorant. Its specific molecular geometry—dictated by the flexibility of the aliphatic tail and the spatial kink introduced by the C3=C4 double bond—allows it to act as a high-affinity ligand for specific olfactory G-protein coupled receptors (GPCRs).

Upon binding to the extracellular domain of the olfactory receptor, it triggers a conformational change that activates the Gαolf protein. This initiates a secondary messenger cascade involving adenylyl cyclase and cyclic AMP (cAMP), leading to the opening of cyclic nucleotide-gated (CNG) ion channels. The resulting influx of calcium and sodium ions depolarizes the olfactory sensory neuron, transmitting the perception of fruity, green, and tropical notes[2] to the olfactory bulb.

Figure 2: Olfactory GPCR signaling cascade triggered by ethyl hept-3-enoate binding.

In the realm of drug development, the compound's structure is highly prized. The isolated double bond serves as a functional handle for late-stage diversification. Drug development professionals frequently utilize such β,γ -unsaturated esters in cross-metathesis reactions (using Grubbs' catalysts) to append complex, biologically active side chains, or subject them to asymmetric dihydroxylation to generate chiral diols for advanced API synthesis.

References

-

Title : 3-Heptenoic acid, ethyl ester | C9H16O2 | CID 533698 - PubChem Source : nih.gov URL : [Link][1]

-

Title : 3-Heptenoic acid, ethyl ester CAS# 21994-75-2 - Scent.vn Source : scent.vn URL : [Link][2]

-

Title : US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters Source : google.com (Google Patents) URL : [3]

-

Title : Pd-catalysed Carbonylations of Anilines in Ionic Liquids (Thesis) Source : tdx.cat URL : [Link][4]

Sources

Comprehensive Technical Guide on 3-Heptenoic Acid Ethyl Ester (CAS 21994-75-2): Synthesis, Flavoromics, and Analytical Profiling

Executive Summary

Ethyl 3-heptenoate (CAS: 21994-75-2) is a highly valued β,γ -unsaturated ester characterized by its distinct fruity, green, and waxy olfactory profile[1]. In the fields of flavoromics, fragrance formulation, and synthetic chemistry, it serves as both a critical volatile organic compound (VOC) and a versatile synthetic intermediate[2]. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical methodologies, ensuring rigorous, self-validating protocols for its isolation and characterization.

Physicochemical Profiling and Molecular Causality

The sensory characteristics of ethyl 3-heptenoate are intrinsically linked to its molecular structure[3]. The presence of the double bond at the C3 position (a β,γ -unsaturation) prevents conjugation with the ester carbonyl. This lack of conjugation maintains a higher degree of molecular flexibility and a distinct electron density distribution compared to its α,β -unsaturated isomer. Consequently, it interacts with olfactory receptors to produce "green" and "tropical" notes rather than sharp, pungent aromas[1],[3].

Table 1: Physicochemical Properties of Ethyl 3-heptenoate

| Property | Value | Causality / Technical Significance |

| CAS Number | 21994-75-2 | Unique identifier for regulatory and supply chain tracking[4]. |

| Molecular Formula | C9H16O2 | Dictates the carbon chain length optimal for volatility[2]. |

| Molecular Weight | 156.22 g/mol | Falls within the ideal 100-200 Da range for olfactory receptor binding[4]. |

| XLogP3-AA | 2.4 | Indicates moderate lipophilicity; favors partitioning into lipid-based matrices[1]. |

| Vapor Pressure | ~0.5678 hPa @ 25°C | Ensures rapid volatilization, making it a prominent top-note in fragrances[1]. |

| Solubility | Ethanol (>2000 g/L), Water (0.47 g/L) | Hydrophobic nature necessitates organic solvents or emulsifiers in formulation[1]. |

Chemical Synthesis & Manufacturing Protocols

The synthesis of β,γ -unsaturated esters like ethyl 3-heptenoate requires precise thermodynamic control to prevent the thermodynamically favorable isomerization to the α,β -unsaturated form[3].

Protocol 1: Synthesis via Knoevenagel Condensation and Esterification

-

Condensation : React pentanal with malonic acid in a reaction vessel containing a catalytic mixture of pyridine and piperidine.

-

Causality: The Knoevenagel condensation under these specific amine-catalyzed conditions promotes a decarboxylation pathway that selectively yields the (E)-3-alkenoic acid (3-heptenoic acid) rather than the fully conjugated 2-alkenoic acid[3].

-

-

Isolation of Intermediate : Extract the 3-heptenoic acid intermediate using diethyl ether. Wash the organic layer with dilute HCl (0.1 M).

-

Causality: The acidic wash neutralizes and removes the amine catalysts, preventing them from interfering with the subsequent acid-catalyzed esterification.

-

-

Esterification : Dissolve the isolated 3-heptenoic acid in anhydrous ethanol. Add a mild acid catalyst, such as p-toluenesulfonic acid (PTSA), rather than strong mineral acids.

-

Causality: Strong mineral acids (like concentrated H₂SO₄) coupled with high heat can catalyze the migration of the double bond to the conjugated α,β position. PTSA under reflux with a Dean-Stark trap allows for efficient water removal (driving the equilibrium toward the ester) while preserving the delicate β,γ -unsaturation.

-

-

Purification : Neutralize the reaction mixture with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous MgSO₄, and purify via fractional distillation under vacuum.

Chemical synthesis workflow of Ethyl 3-heptenoate via Knoevenagel condensation and esterification.

Applications in Flavoromics and Biosynthesis

In the food and beverage sector, ethyl 3-heptenoate is a critical VOC identified in distilled spirits such as Soju and Shochu[5]. Its presence is heavily dependent on the microbial community profile of the fermentation starter (nuruk or koji)[6].

During fermentation, yeast and fungal enzymes facilitate the β -oxidation of longer-chain fatty acids or the direct esterification of biosynthesized 3-heptenoic acid with ethanol[6]. The distillation conditions subsequently dictate the concentration of this ester in the final distillate. Vacuum distillation preserves the delicate β,γ -unsaturated structure significantly better than atmospheric distillation, which can induce thermal degradation or isomerization[5].

Microbial biosynthesis and distillation pathway of Ethyl 3-heptenoate in fermented spirits.

Analytical Characterization Protocol (HS-SPME-GC-MS)

To accurately quantify ethyl 3-heptenoate in complex matrices (e.g., fermented mash or fragrance mixtures), Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.

Protocol 2: HS-SPME-GC-MS Workflow

-

Sample Preparation : Transfer 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl and seal with a PTFE/silicone septum.

-

Causality: The addition of NaCl induces a "salting-out" effect. By decreasing the water activity, the solubility of the hydrophobic ester in the aqueous phase drops, driving it into the headspace and maximizing extraction efficiency.

-

-

Equilibration and Extraction : Equilibrate the vial at 40°C for 15 minutes. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes.

-

Causality: The tri-phase fiber is selected because its multi-porous structure offers optimal adsorption for a wide molecular weight range of VOCs, capturing both highly volatile and semi-volatile esters without bias.

-

-

Desorption : Retract the fiber and immediately insert it into the GC injection port set at 250°C for 5 minutes in splitless mode.

-

Chromatographic Separation : Utilize a polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 230°C (hold 5 min).

-

Causality: A polar DB-WAX (polyethylene glycol) column provides superior resolution for esters and alcohols compared to non-polar columns (like DB-5), preventing the co-elution of ethyl 3-heptenoate with other aliphatic matrix components.

-

-

Mass Spectrometry : Operate in Electron Ionization (EI) mode at 70 eV. Identify the compound by comparing the mass spectrum against the NIST library and verifying the Linear Retention Index (LRI) using a C7-C30 alkane standard.

HS-SPME-GC-MS analytical workflow for the isolation and identification of Ethyl 3-heptenoate.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 533698, 3-Heptenoic acid, ethyl ester". PubChem. URL:[Link]

-

He, L., et al. "Structure–Odor Relationships of (E)-3-Alkenoic Acids, (E)-3-Alken-1-ols, and (E)-3-Alkenals". Journal of Agricultural and Food Chemistry, 2015. URL:[Link]

-

Lee, B.-R., et al. "A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia". Foods (MDPI), 2024. URL:[Link]

-

Scent.vn. "3-Heptenoic acid, ethyl ester CAS# 21994-75-2: Odor profile, Molecular properties". Scent.vn Ingredient Database. URL:[Link]

Sources

- 1. scent.vn [scent.vn]

- 2. scent.vn [scent.vn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Heptenoic acid, ethyl ester | C9H16O2 | CID 533698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia [mdpi.com]

- 6. mdpi.com [mdpi.com]

Comprehensive Physicochemical and Analytical Profiling of 3-Heptenoic Acid Ethyl Ester

Target Audience: Researchers, Analytical Chemists, and Drug/Flavor Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and complex matrix profiling, I frequently encounter esters that serve as critical biomarkers for fermentation quality and flavor chemistry. 3-Heptenoic acid ethyl ester (also known as ethyl 3-heptenoate) is a moderately lipophilic, highly volatile ester[1]. It is predominantly recognized as a natural extractive and flavoring agent[2], playing a crucial role in the sensory architecture of fermented and distilled beverages, such as Northeast Asian distilled spirits (e.g., Soju and Shochu)[3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of ethyl 3-heptenoate, the causality behind its behavior in analytical extractions, and a field-validated protocol for its isolation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Profiling and Structural Causality

Understanding the physical properties of a molecule is not merely an exercise in data collection; it is the foundational step in designing extraction workflows and predicting pharmacokinetic or sensory behavior.

Ethyl 3-heptenoate possesses a relatively low molecular weight and an ester functional group, ensuring high volatility. Its structure features a seven-carbon chain with a double bond at the third position, which introduces spatial geometry (E/Z isomerism) that heavily influences its binding affinity to olfactory receptors and chromatographic stationary phases.

Quantitative Data Summary

The following table synthesizes the core physical and computational properties of 3-Heptenoic acid ethyl ester[1][4]:

| Property | Value | Scientific Implication |

| Molecular Formula | C₉H₁₆O₂ | Indicates a highly reduced, volatile organic structure. |

| Molecular Weight | 156.22 g/mol [1] | Low mass facilitates rapid partitioning into the headspace during extraction. |

| Exact Mass | 156.1150 Da[1] | Critical for high-resolution mass spectrometry (HRMS) identification. |

| XLogP3 (Lipophilicity) | 2.4[1] | Moderate lipophilicity; highly amenable to non-polar/mixed-phase SPME fibers. |

| Topological Polar Surface Area | 26.3 Ų[1] | Low TPSA indicates excellent membrane permeability and volatility. |

| Hydrogen Bond Donors | 0[1] | Prevents strong self-association, lowering the boiling point. |

| Hydrogen Bond Acceptors | 2[1] | Allows targeted interactions with polar GC stationary phases (e.g., PEG/WAX). |

| Rotatable Bonds | 5[1] | High conformational flexibility, affecting receptor binding thermodynamics. |

| CAS Registry Numbers | 21994-75-2 (General)[1]54340-71-5 (E-isomer)[4] | Essential for precise chemical sourcing and regulatory compliance. |

Mechanistic Insights into Matrix Behavior and Distillation

In complex matrices like fermented mashes, the recovery of ethyl 3-heptenoate is highly dependent on the processing conditions. Research into the aroma profiles of distilled spirits demonstrates that the concentration of delicate esters is heavily influenced by the distillation method[5].

Atmospheric vs. Vacuum Distillation: Under atmospheric distillation, high thermal loads (80–90 °C) can lead to the degradation or hydrolysis of esters[6]. Conversely, vacuum distillation lowers the boiling point of the matrix[7]. This thermodynamic shift allows for the gentle volatilization of low-boiling compounds like ethyl 3-heptenoate without thermal degradation, preserving the ethereal and fruity top notes of the final product[7].

Biosynthetic Pathway: In fermentation environments, ethyl 3-heptenoate is synthesized via enzymatic esterification[6]. The precursor, 3-heptenoic acid (derived from the beta-oxidation of longer-chain unsaturated fatty acids), undergoes condensation with ethanol. This reaction is catalyzed by yeast-derived alcohol acetyltransferases (AATases), a process highly dependent on the specific microbial consortium present in the fermentation starter (e.g., Koji or Nuruk)[6].

Experimental Protocol: Self-Validating HS-SPME-GC-MS Workflow

Rationale & Causality

-

Fiber Selection: A 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen. Causality: The XLogP3 of 2.4[1] dictates that the analyte has moderate lipophilicity. The tri-phase fiber provides optimal surface area and mixed polarity to capture both the non-polar aliphatic tail and the polar ester linkage.

-

Column Selection: A polar DB-WAX (Polyethylene glycol) column is mandatory. Causality: The two hydrogen bond acceptors on the ester group[1] interact strongly with the PEG stationary phase, allowing for baseline resolution of the E and Z isomers[4].

Step-by-Step Methodology

-

Matrix Preparation: Transfer 5.0 mL of the sample into a 20 mL headspace vial. Add 1.5 g of NaCl to drive the equilibrium of the moderately lipophilic ester (XLogP3 = 2.4) into the headspace via the "salting-out" effect.

-

Internal Standardization: Spike the sample with 10 µL of an internal standard (e.g., 2-Octanol, 10 mg/L) to correct for matrix effects and fiber competition.

-

Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes under continuous agitation (250 rpm) to reach liquid-gas phase equilibrium.

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40 °C.

-

Thermal Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250 °C for 5 minutes in splitless mode.

-

Chromatographic Separation:

-

Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).

-

Oven Program: Hold at 40 °C for 3 min, ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 230 °C (hold for 5 min).

-

-

Mass Spectrometric Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–350.

-

Validation (Retention Index): Run a C7–C30 n-alkane standard mixture under identical conditions. Calculate the Linear Retention Index (LRI) for the ethyl 3-heptenoate peak to cross-validate the MS library match.

Analytical Workflow Visualization

Fig 1: Self-validating HS-SPME-GC-MS analytical workflow for ester profiling.

Conclusion

The physical properties of 3-Heptenoic acid ethyl ester—specifically its low molecular mass, moderate lipophilicity, and specific hydrogen-bonding profile—dictate its behavior both in industrial distillation processes and in the analytical laboratory. By understanding the causality between its chemical structure and its thermodynamic behavior, researchers can optimize both the production of flavor-rich beverages and the high-fidelity extraction protocols required to quantify them.

Sources

- 1. 3-Heptenoic acid, ethyl ester | C9H16O2 | CID 533698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog : Starting with E [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54340-71-5 Name: [xixisys.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia [mdpi.com]

- 7. A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia - PMC [pmc.ncbi.nlm.nih.gov]

3-Heptenoic acid ethyl ester structural isomers

The Structural Isomerism and Analytical Workflows of 3-Heptenoic Acid Ethyl Ester: A Technical Guide

Executive Summary

3-Heptenoic acid ethyl ester (CAS: 21994-75-2) is a highly versatile, unsaturated aliphatic ester utilized extensively in flavoromics, perfumery, and as a critical intermediate in organic synthesis[1]. Characterized by its distinct "fruity" and "green" olfactory notes, it serves as a key volatile organic compound (VOC) biomarker in the profiling of distilled spirits, including traditional East Asian liquors like Soju[2]. For synthetic chemists and drug development professionals, mastering the conformational dynamics, stereoisomerism (E/Z configurations), and positional isomerism of this molecule is vital. Subtle structural variations drastically alter receptor binding affinities, making stringent analytical oversight mandatory for batch-to-batch consistency.

Structural Isomerism & Conformational Dynamics

The molecular formula of ethyl 3-heptenoate is C9H16O2[3]. The presence of the double bond at the C3 position introduces significant stereochemical and thermodynamic complexity.

-

Stereoisomerism (E/Z Isomers): The C3=C4 double bond restricts rotation, yielding two distinct geometric isomers: (E)-ethyl 3-heptenoate (trans) and (Z)-ethyl 3-heptenoate (cis). While they share identical molecular weights (156.22 g/mol ), they differ in spatial geometry and dipole moments[3]. This spatial variance directly influences how the molecule docks with olfactory receptors, altering the sensory threshold.

-

Positional Isomerism: Depending on the synthesis pathway, the double bond can migrate along the heptanoate chain. A common byproduct is ethyl 2-heptenoate, an α,β-unsaturated ester. Because the conjugated 2-position is thermodynamically more stable than the non-conjugated 3-position, preventing double-bond migration is a primary challenge during synthesis[4].

Table 1: Quantitative Chemical Properties of 3-Heptenoic Acid Ethyl Ester

| Property | Value | Source / Method |

| CAS Number | 21994-75-2 | General Identifier[1] |

| Molecular Weight | 156.22 g/mol | Computed by PubChem 2.1[3] |

| XLogP3 (Lipophilicity) | 2.4 | Computed by XLogP3 3.0[3] |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.6.11[3] |

| Vapor Pressure | ~0.38 hPa @ 20°C | Estimated[1] |

| Odor Profile | Fruity (92.7%), Green (87.1%) | Sensory Evaluation[5] |

Synthesis Pathways & Mechanistic Insights

The most direct route to ethyl 3-heptenoate is the Fischer esterification of 3-heptenoic acid with ethanol. 3-Heptenoic acid itself is a valuable building block, often utilized in the formulation of specialty chemicals and bioactive amides[6].

Causality in Experimental Choices: During Fischer esterification, a strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. However, because the double bond in 3-heptenoic acid is non-conjugated (separated from the carbonyl by a methylene group), extended exposure to strong acids and high heat can trigger an acid-catalyzed alkene isomerization. The double bond will naturally attempt to migrate to the thermodynamically favored 2-position to conjugate with the carbonyl. Therefore, the reaction time must be strictly capped, and temperatures must be kept at a mild reflux.

Workflow for the synthesis and GC-MS isomeric resolution of ethyl 3-heptenoate.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis protocol below is directly coupled with a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflow. The GC-MS step acts as a self-validating mechanism to verify the success of the synthesis, confirm the E/Z isomeric ratio, and detect any unwanted positional isomerization (e.g., ethyl 2-heptenoate).

Protocol 1: Synthesis of Ethyl 3-heptenoate

-

Reagent Preparation: In a 250 mL round-bottom flask, combine 50 mmol of 3-heptenoic acid with 250 mmol of anhydrous ethanol.

-

Rationale: Using a 5-fold molar excess of ethanol drives the equilibrium toward ester formation in accordance with Le Chatelier's Principle.

-

-

Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous magnetic stirring.

-

Reaction: Heat the mixture to a mild reflux (approx. 80°C) for exactly 4 hours under a nitrogen atmosphere.

-

Rationale: The nitrogen blanket prevents oxidative degradation of the C=C double bond. Strict adherence to the 4-hour limit prevents the aforementioned double-bond migration to the α,β-position.

-

-

Quenching & Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol. Partition the remaining residue between 50 mL diethyl ether and 50 mL saturated aqueous sodium bicarbonate (NaHCO₃).

-

Rationale: NaHCO₃ safely neutralizes the acid catalyst and deprotonates any unreacted 3-heptenoic acid, partitioning it into the aqueous waste layer while the target ester remains in the organic ether layer.

-

-

Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

Protocol 2: GC-MS Isomeric Separation

Because the (E)- and (Z)-isomers of ethyl 3-heptenoate have nearly identical boiling points, standard non-polar GC columns will result in co-elution. Separation requires exploiting their slight differences in polarity.

-

Sample Preparation: Dilute the purified ester to 1 mg/mL in GC-grade hexane.

-

Column Selection: Equip the GC with a high-polarity polyethylene glycol (PEG) capillary column (e.g., DB-WAX or HP-INNOWax, 30 m × 0.25 mm × 0.25 µm).

-

Rationale: The polar stationary phase interacts differently with the distinct dipole moments of the cis and trans configurations, enabling baseline resolution of the isomers.

-

-

Oven Program: Set the initial oven temperature to 60°C (hold for 2 min), ramp at 5°C/min to 220°C, and hold for 5 min.

-

Injection: Inject 1 µL in split mode (1:50) with the injector port set at 250°C.

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Identify the isomers based on retention indices and the characteristic m/z 156 molecular ion[3].

Applications in Flavoromics and Drug Development

In the field of flavoromics, ethyl 3-heptenoate is a critical biomarker. Recent comparative analyses of distilled spirits utilize GC-MS to profile VOCs, identifying ethyl 3-heptenoate as a key contributor to the complex aroma profile of Soju, alongside other esters and fusel oils[2]. In pharmaceutical development, the unsaturated backbone of 3-heptenoic acid derivatives serves as a versatile scaffold for synthesizing complex lipid-based drug delivery systems, biodegradable polymers, and bioactive amides[6].

References

-

PubChem. "3-Heptenoic acid, ethyl ester | C9H16O2 | CID 533698" National Center for Biotechnology Information. URL:[Link]

-

Scent.vn. "3-Heptenoic acid, ethyl ester CAS# 21994-75-2: Odor profile, Molecular properties" Scent.vn Ingredient Database. URL:[Link]

-

The Good Scents Company. "All Ingredients Information: Starting with E" The Good Scents Company Information Listings. URL:[Link]

-

MDPI. "A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia" Foods 2024, 13(21), 3368. URL:[Link]

Sources

An In-depth Technical Guide to the Characterization of (E)-3-Heptenoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Physicochemical Profile

(E)-3-Heptenoic acid ethyl ester, a member of the fatty acid ester class, is an unsaturated ester with applications in the fragrance and flavor industries and as a potential intermediate in organic synthesis.[1][2] Its precise characterization is paramount for quality control, regulatory compliance, and ensuring its suitability for specific applications. A thorough understanding of its chemical and physical properties is the foundation for developing and validating analytical methods.

Table 1: Physicochemical Properties of (E)-3-Heptenoic Acid Ethyl Ester

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [3] |

| Molecular Weight | 156.22 g/mol | [3] |

| CAS Number | 54340-71-5 | [4] |

| IUPAC Name | ethyl (E)-hept-3-enoate | [3] |

| Boiling Point (est.) | 191 °C | [1] |

| Flash Point (est.) | 70.79 °C | [1] |

| Vapor Pressure (est.) | 0.3809 hPa @ 20°C | [1] |

| XLogP3-AA | 2.4 | [1] |

Section 2: Synthesis and Purification Overview

A common route for the synthesis of esters like (E)-3-Heptenoic acid ethyl ester is through the esterification of the corresponding carboxylic acid, (E)-3-Heptenoic acid, with ethanol in the presence of an acid catalyst.[5] Another established method is the Wittig reaction, which can offer high stereoselectivity for the trans (E) isomer.[6]

Illustrative Synthetic Workflow: Acid-Catalyzed Esterification

Caption: A generalized workflow for the synthesis of (E)-3-Heptenoic acid ethyl ester.

Post-synthesis, purification is critical. This typically involves a workup procedure to remove the acid catalyst and unreacted starting materials, followed by distillation under reduced pressure to obtain the pure ester. The purity of the final product is then assessed using the characterization techniques detailed below.

Section 3: Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of (E)-3-Heptenoic acid ethyl ester, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (E)-3-Heptenoic acid ethyl ester, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum will provide information on the chemical environment of each hydrogen atom. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet from the methylene protons of the ethyl group, shifted downfield due to the adjacent oxygen atom (typically in the 3.7-4.1 ppm range).[7]

-

Multiplets for the two vinylic protons, with a large coupling constant characteristic of a trans double bond.

-

Signals for the allylic and aliphatic protons of the heptenoate chain.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including:

-

A signal for the carbonyl carbon of the ester group.

-

Two signals for the olefinic carbons.

-

Signals for the carbons of the ethyl group and the remaining carbons of the heptenoate chain.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-3-Heptenoic acid ethyl ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans, as the natural abundance of ¹³C is low.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Spectral Interpretation: Assign the observed peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, integration values (for ¹H), and splitting patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an ester like (E)-3-Heptenoic acid ethyl ester, the IR spectrum is characterized by strong, indicative absorptions.[8]

Expected IR Spectral Features:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1737 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[7][8]

-

C-O Stretch: Two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[7][8]

-

C=C Stretch: A medium to weak absorption around 1650 cm⁻¹ corresponding to the carbon-carbon double bond.

-

=C-H Bending: An absorption band for the out-of-plane bending of the hydrogens on the trans double bond, typically found around 965 cm⁻¹.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small drop of the neat liquid sample of (E)-3-Heptenoic acid ethyl ester directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (156.22 g/mol ).[3]

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ester group and the hydrocarbon chain. The fragmentation of unsaturated esters can be complex, but key fragments can help in confirming the structure.[9][10]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of (E)-3-Heptenoic acid ethyl ester in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., dimethylpolysiloxane) is suitable for the separation of fatty acid esters.[11]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature program that allows for the elution of the compound as a sharp, symmetrical peak.[12]

-

-

MS Conditions:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to (E)-3-Heptenoic acid ethyl ester in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) if available.[13]

-

Section 4: Chromatographic Analysis

Chromatography is essential for determining the purity of (E)-3-Heptenoic acid ethyl ester and for separating it from any isomers or impurities.

Gas Chromatography (GC)

GC is the primary technique for assessing the purity of volatile compounds like (E)-3-Heptenoic acid ethyl ester.

Rationale for Method Selection:

A flame ionization detector (FID) is typically used for quantitative analysis due to its high sensitivity and linear response over a wide concentration range. The choice of the capillary column is crucial for achieving good separation from potential impurities, such as the (Z)-isomer or other related esters.

Protocol for GC Purity Analysis:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent at a known concentration.

-

Instrument: A gas chromatograph equipped with an FID.

-

GC Conditions:

-

Column: A capillary column with a stationary phase appropriate for fatty acid ester analysis (e.g., a polyethylene glycol or a highly polar cyano-substituted polysiloxane column for separating geometric isomers).[14]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: Use a split injection to avoid column overloading.

-

Temperature Program: An optimized temperature ramp to ensure good resolution of all components.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of (E)-3-Heptenoic acid ethyl ester using the area percent method (assuming equal response factors for closely related impurities).

-

Logical Flow for Comprehensive Characterization

Caption: The logical workflow for the characterization of (E)-3-Heptenoic acid ethyl ester.

Section 5: Conclusion

The comprehensive characterization of (E)-3-Heptenoic acid ethyl ester requires a multi-technique approach. By combining the structural insights from NMR and IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the purity assessment from gas chromatography, a complete and validated profile of the compound can be established. This rigorous analytical workflow ensures the quality, safety, and efficacy of the substance for its intended applications in research and industry.

References

-

NextSDS. (E)-3-Heptenoic acid ethyl ester — Chemical Substance Information. [Link]

-

Scent.vn. 3-Heptenoic acid, ethyl ester CAS# 21994-75-2. [Link]

- Zhang, J. I., Tao, W. A., & Cooks, R. G. (2011). Facile determination of double bond position in unsaturated fatty acids and esters by low temperature plasma ionization mass spectrometry. Analytical Chemistry, 83(12), 4738–4744.

-

PubMed. (2011). Facile determination of double bond position in unsaturated fatty acids and esters by low temperature plasma ionization mass spectrometry. [Link]

-

PubChem. 3-Heptenoic acid, ethyl ester. [Link]

-

AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

-

PrepChem.com. Synthesis of STEP A: Ethyl 3-oxo-heptanoate. [Link]

-

Oxford Academic. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. [Link]

-

SCIEX. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

-

Cheméo. Chemical Properties of Heptanoic acid, ethyl ester (CAS 106-30-9). [Link]

-

PubChem. 4-Heptenoic acid, ethyl ester, (E)-. [Link]

-

ScienceDirect. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]

-

NIST WebBook. Heptanoic acid, ethyl ester. [Link]

-

NP-MRD. Showing NP-Card for cis-Ethyl 4-heptenoate (NP0338594). [Link]

-

Beyond Benign. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. [Link]

-

PubMed. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. np-mrd.org [np-mrd.org]

- 3. 3-Heptenoic acid, ethyl ester | C9H16O2 | CID 533698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nextsds.com [nextsds.com]

- 5. aocs.org [aocs.org]

- 6. gctlc.org [gctlc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. (PDF) Facile Determination of Double Bond Position in Unsaturated Fatty Acids and Esters by Low Temperature Plasma Ionization Mass Spectrometry [academia.edu]

- 10. Facile determination of double bond position in unsaturated fatty acids and esters by low temperature plasma ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Heptanoic acid, ethyl ester [webbook.nist.gov]

- 14. academic.oup.com [academic.oup.com]

Identification and Structural Elucidation of (Z)-3-Heptenoic Acid Ethyl Ester: A Technical Guide

Executive Summary

(Z)-3-Heptenoic acid ethyl ester (also known as ethyl cis-3-heptenoate) is a highly volatile unsaturated ester. It plays a critical role in flavoromics—frequently identified in the aroma profiles of distilled spirits[1]—and serves as a vital intermediate in the synthesis of pheromones and specialty fragrances.

Identifying this compound in complex matrices presents a specific analytical challenge: distinguishing the naturally occurring (Z)-isomer from its (E)-isomer counterpart. Because electron ionization mass spectrometry (EI-MS) cannot definitively resolve stereochemistry due to identical fragmentation pathways, a multi-modal approach combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. This whitepaper outlines a self-validating analytical workflow designed to isolate, fragment, and definitively elucidate the stereochemistry of (Z)-3-heptenoic acid ethyl ester.

Physicochemical Profiling

Before initiating extraction, it is crucial to understand the target's physicochemical baseline[2]. The position of the double bond ( to the carbonyl) significantly influences its reactivity and spectroscopic signature.

| Property | Value |

| IUPAC Name | Ethyl (Z)-hept-3-enoate |

| CAS Registry Number | 79918-79-9 (Z-isomer) / 21994-75-2 (Unspecified) |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Exact Mass | 156.11503 Da |

| XLogP3 (Lipophilicity) | 2.4 |

| Topological Polar Surface Area | 26.3 Ų |

Analytical Workflow & Causality

To ensure absolute scientific integrity, our methodology relies on a sequential validation system. Each step is chosen based on specific chemical causalities rather than arbitrary convention.

Fig 1: End-to-end analytical workflow for volatile ester identification.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

The Causality: Highly volatile esters like ethyl 3-heptenoate suffer from severe evaporative loss and thermal degradation during traditional liquid-liquid extraction (LLE) and subsequent solvent concentration. HS-SPME bypasses solvent evaporation entirely. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, we exploit the compound's XLogP3 of 2.4[2], allowing the lipophilic ester to partition favorably into the fiber coating directly from the headspace.

Step-by-Step Protocol:

-

Transfer 5.0 mL of the liquid sample (e.g., distilled spirit or aqueous extract) into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to decrease analyte solubility in the aqueous phase (salting-out effect), driving the ester into the headspace.

-

Equilibrate the vial at 40°C for 15 minutes under continuous agitation (250 rpm).

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

-

Retract the fiber and immediately transfer it to the GC injection port for thermal desorption at 250°C for 3 minutes.

GC-MS Identification

The Causality: 70 eV Electron Ionization (EI) imparts a standardized amount of energy to the molecule, resulting in reproducible fragmentation pathways. For -unsaturated esters, the fragmentation is driven by the stability of the resulting acylium ions and the loss of the alkoxy group.

Diagnostic Fragmentation Pathway

Upon ionization, (Z)-3-heptenoic acid ethyl ester undergoes specific cleavages:

-

m/z 156 ( ): The molecular ion is typically weak due to the rapid cleavage of the ester linkage.

-

m/z 111 ( ): Alpha-cleavage at the carbonyl carbon results in the loss of the ethoxy radical (45 Da), leaving a relatively stable acylium ion.

-

m/z 88 ( ): This is the hallmark McLafferty rearrangement peak for ethyl esters. The carbonyl oxygen abstracts a hydrogen from the -carbon (C4), followed by -cleavage.

-

m/z 55 ( ): Cleavage of the allylic C-C bond yields a stable butenyl cation.

| Fragment Ion (m/z) | Relative Abundance | Structural Assignment |

| 156 | < 5% | Molecular Ion |

| 111 | 40 - 50% | Acylium ion |

| 88 | 100% (Base Peak) | McLafferty Rearrangement Ion |

| 55 | 60 - 70% | Butenyl cation |

| 29 | 30 - 40% | Ethyl cation |

Stereochemical Elucidation via NMR

The Causality: While GC-MS confirms the structural connectivity of ethyl 3-heptenoate, it is completely blind to the geometry of the C3=C4 double bond. To establish the compound as the (Z)-isomer (cis), we must rely on Nuclear Magnetic Resonance (NMR) spectroscopy[3].

The self-validating mechanism here is the Karplus equation , which correlates the scalar coupling constant ( ) between vicinal protons to their dihedral angle. In a (Z)-alkene, the vinylic protons (H-3 and H-4) are on the same side of the double bond (dihedral angle ~0°), resulting in a coupling of 10–12 Hz . If the compound were the (E)-isomer (dihedral angle ~180°), the coupling would be significantly larger (14–18 Hz ).

Fig 2: Diagnostic logic for distinguishing (Z) and (E) stereoisomers via 1H NMR.

NMR Protocol & Expected Shifts

Protocol: Dissolve 10 mg of the purified isolate in 0.5 mL of deuterated chloroform ( ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire spectra at 400 MHz (or higher) to ensure adequate resolution of the vinylic multiplets.

Key ¹H NMR Diagnostic Signals ( , 400 MHz):

-

5.55 - 5.45 (m, 2H): Vinylic protons (H-3, H-4). The critical observation is the coupling constant Hz, definitively proving the (Z)-configuration.

-

4.15 (q, Hz, 2H): Ester ethoxy methylene ( ).

-

3.05 (d, Hz, 2H): Diallylic/ -carbonyl protons (H-2). The chemical shift is highly diagnostic of a methylene group sandwiched between a carbonyl and a double bond.

-

2.05 (q, Hz, 2H): Allylic protons (H-5).

-

1.25 (t, Hz, 3H): Ester ethoxy methyl ( ).

-

0.90 (t, Hz, 3H): Terminal methyl (H-7).

Key ¹³C NMR Diagnostic Signals ( , 100 MHz)[3]:

-

172.5: Carbonyl carbon (C-1).

-

133.2, 121.8: Vinylic carbons (C-4, C-3).

-

60.5: Ethoxy methylene carbon.

-

33.1: -carbonyl methylene (C-2).

By combining the structural connectivity proven by the m/z 88 McLafferty ion in GC-MS with the geometric proof provided by the 11.0 Hz -coupling in 1H NMR, the identification of (Z)-3-heptenoic acid ethyl ester becomes an irrefutable, self-validating data package.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 533698, Ethyl hept-3-enoate." PubChem, [Link]

-

SpectraBase. "(Z)-ETHYL-3-HEPTENOATE - 13C NMR Chemical Shifts." John Wiley & Sons, Inc., [Link]

-

National Institutes of Health. "A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia." PMC, [Link]

Sources

Unveiling 3-Heptenoic Acid Ethyl Ester: A Technical Guide on Volatile Ester Discovery in Natural Matrices

Executive Summary

In the field of natural product chemistry and flavor profiling, trace volatile organic compounds (VOCs) dictate the organoleptic fingerprints of complex matrices. 3-Heptenoic acid ethyl ester (also known as ethyl 3-heptenoate, CAS: 21994-75-2) is a mid-chain unsaturated ester with a molecular weight of 156.22 g/mol 1. While traditionally categorized as a trace natural extractive 1, recent advancements in high-resolution chromatography have identified it as a critical aroma-active contributor in premium fermented beverages, including solid-state fermented Jujube brandy 2 and distilled Northeastern Asian spirits like Soju 3.

As a Senior Application Scientist, I designed this whitepaper to move beyond mere identification. Here, we will dissect the biochemical causality of its formation, evaluate its quantitative occurrence, and establish a self-validating analytical protocol for its reliable extraction and characterization.

Biochemical Causality: The Origin of Ethyl 3-Heptenoate

Understanding why a compound exists in a natural matrix is the prerequisite for extracting it efficiently. Ethyl 3-heptenoate is not typically a primary plant metabolite; rather, it is a secondary artifact of microbial fermentation.

During solid-state fermentation (such as the processing of Chinese jujube or cereal grains), yeast and bacterial consortia metabolize endogenous lipids. The β -oxidation of unsaturated fatty acids yields intermediate acyl-CoAs, specifically 3-heptenoyl-CoA. Concurrently, glycolysis produces high yields of ethanol. To prevent the cellular toxicity associated with free fatty acid accumulation, microbial Alcohol O-Acyltransferase (AATase) catalyzes an esterification reaction, fusing the acyl-CoA with ethanol. This detoxification mechanism serendipitously generates the highly aromatic ethyl 3-heptenoate.

Biochemical pathway for enzymatic synthesis of Ethyl 3-heptenoate during fermentation.

Quantitative Occurrence in Natural Matrices

The detection of ethyl 3-heptenoate requires overcoming significant matrix interference, particularly from dominant esters like ethyl acetate and ethyl hexanoate. The table below synthesizes the quantitative and qualitative presence of this ester across various natural products based on recent chromatographic profiling.

| Natural Matrix / Source | Fermentation / Origin | Compound Configuration | Quantitative Metric | Reference |

| Jujube Brandy | Solid-state fermentation | (E)-3-Heptenoic acid ethyl ester | 0.633 (Relative Content) | 2 |

| Distilled Soju | Cereal-based fermentation | Ethyl-3-heptenoate | Present (Trace VOC) | 3 |

| Natural Extractives | Botanical extraction | Ethyl 3-heptenoate | MW: 156.22 g/mol | [[1]]() |

Self-Validating Analytical Methodology: HS-SPME-GC-MS

Traditional Liquid-Liquid Extraction (LLE) is fundamentally flawed for trace unsaturated esters; organic solvents mask low-molecular-weight analytes, and thermal concentration induces isomerization of the double bond. To ensure scientific integrity, we employ Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This protocol is designed as a self-validating system , utilizing internal standardization and retention indexing to eliminate false positives.

Phase 1: Matrix Preparation & Extraction

-

Standardization: Dilute the fermented spirit (e.g., Jujube brandy) to exactly 10% Alcohol by Volume (ABV) using ultrapure water 2.

-

Causality: High ethanol concentrations act as a co-solvent in the headspace, saturating the SPME fiber and outcompeting trace esters. Standardizing to 10% ABV normalizes the partition coefficient across all samples.

-

-

Salting Out: Transfer 5.0 mL of the standardized sample into a 15 mL headspace vial and add 1.0 g of anhydrous NaCl.

-

Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic esters and driving them into the headspace (the "salting-out" effect).

-

-

Internal Standardization: Spike the matrix with 10 µL of 2-octanol (50 mg/L in ethanol).

-

Causality: 2-Octanol is structurally analogous to fermentation alcohols but is absent in the natural matrix. This creates a self-validating baseline to correct for SPME fiber degradation and matrix-induced suppression.

-

-

HS-SPME Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace at 40°C for 30 minutes under continuous agitation (250 rpm).

-

Causality: The tri-phase fiber captures a broad spectrum of polarities. The 40°C temperature provides optimal thermodynamics—warm enough to volatilize mid-chain esters, but low enough to prevent thermal artifacts (e.g., Maillard reactions) that occur at >60°C.

-

Phase 2: Chromatographic Separation & Identification

-

Thermal Desorption: Insert the fiber into the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column Selection: Utilize a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

-

Causality: A polar stationary phase is critical. Non-polar columns (like HP-5) fail to resolve the subtle dipole moment differences between the (E) and (Z) isomers of 3-heptenoic acid ethyl ester.

-

-

Temperature Gradient: Hold at 40°C for 3 min, ramp at 4°C/min to 150°C, then 8°C/min to 230°C (hold 5 min).

-

Causality: The slow initial ramp (4°C/min) ensures baseline resolution of highly volatile, co-eluting fermentation byproducts before the mid-chain esters elute.

-

-

Mass Spectrometry & Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV. To validate the identification, inject a C7-C30 n-alkane standard under identical conditions to calculate the Linear Retention Index (LRI). Cross-reference the LRI and fragmentation spectra against the NIST database.

Self-validating HS-SPME-GC-MS analytical workflow for volatile ester characterization.

Conclusion

The discovery and quantification of 3-heptenoic acid ethyl ester in natural products represent a triumph of modern analytical chemistry. By understanding the biochemical causality of its formation during fermentation and employing a rigorously self-validating HS-SPME-GC-MS workflow, researchers can accurately profile this trace ester. This methodology not only ensures high-fidelity data but also provides a scalable framework for the pharmaceutical and flavor/fragrance industries to standardize complex natural matrices.

References

-

1 The Good Scents Company. "Molecular Weight Listing : Starting with 152.23 to 160.04".

-

2 Semantic Scholar. "Optimization for Brewing Technology of Jujube Brandy Using Response Surface Methodology".

-

3 PMC / National Institutes of Health. "A Comparative Analysis of Aroma Profiles of Soju and Other Distilled Spirits from Northeastern Asia".

Sources

Preliminary Investigation of Ethyl Hept-3-Enoate: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary

Ethyl hept-3-enoate (CAS: 21994-75-2) is a β,γ-unsaturated aliphatic ester that serves a dual purpose across chemical disciplines. While it is historically recognized for its potent organoleptic properties—imparting green, fruity, and tropical notes to perfumery and contributing to the complex volatile organic compound (VOC) profiles of distilled spirits like Soju[1][2]—its structural dynamics make it a highly versatile building block in medicinal chemistry and drug development.

This whitepaper provides an in-depth technical analysis of ethyl hept-3-enoate, detailing its physicochemical properties, the mechanistic rationale behind its catalytic synthesis, and its emerging utility in lipophilic prodrug tailoring and covalent inhibitor design.

Physicochemical Profiling & Structural Dynamics

The utility of ethyl hept-3-enoate in drug development is heavily dictated by its physicochemical profile. The terminal ethyl ester provides a lipophilic masking group, while the internal alkene at the C3 position offers a stereoselective handle for downstream functionalization (e.g., epoxidation, dihydroxylation).

The compound exhibits an XLogP3-AA of 2.4, placing it in an optimal range for enhancing the passive membrane permeability of highly polar active pharmaceutical ingredients (APIs) when utilized as a prodrug promoiety[1][3].

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | Ethyl hept-3-enoate | [3] |

| CAS Number | 21994-75-2 | [3],[1] |

| Molecular Formula | C9H16O2 | [3] |

| Molecular Weight | 156.22 g/mol | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| XLogP3-AA | 2.4 | [3],[1] |

| Boiling Point | ~89°C at 45 mbar | [4] |

| Vapor Pressure | 0.3809 hPa @ 20°C | [1] |

Catalytic Synthesis & Mechanistic Pathways

The industrial and laboratory-scale synthesis of ethyl hept-3-enoate relies on the palladium-catalyzed carbonylation of hex-1-en-3-ol. This method is preferred over traditional Fischer esterification of the corresponding acid due to the high atom economy and the ability to strictly control the regiochemistry of the double bond[4].

Mechanistic Causality

The choice of a Palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃) catalyst system is highly deliberate. In situ reduction generates a robust Pd(0) active species. The reaction proceeds via the oxidative addition of the allylic alcohol to the Pd center. High carbon monoxide (CO) pressure forces the migratory insertion of CO into the sterically hindered Pd-allyl intermediate. Finally, ethanol acts as both the solvent and the nucleophile, trapping the acyl-palladium species before unwanted β-hydride elimination can occur. This kinetic control is critical: it prevents the double bond from isomerizing into conjugation with the ester carbonyl, thereby preserving the β,γ-unsaturation[4].

Catalytic cycle for the Pd-mediated carbonylation yielding ethyl hept-3-enoate.

Experimental Protocol: Self-Validating Synthesis System

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in analytical validation checkpoints.

Reagents: Hex-1-en-3-ol, Absolute Ethanol, PdCl₂, Triphenylphosphine (PPh₃), Carbon Monoxide (CO).

Step-by-Step Methodology:

-

Catalyst Preparation: In a high-pressure autoclave, combine PdCl₂ and PPh₃ in a 1:3 molar ratio. Causality: The excess phosphine ligand ensures complete saturation of the palladium coordination sphere, preventing the precipitation of inactive "palladium black" at elevated temperatures[4].

-

Substrate Addition: Introduce 1.0 equivalent of hex-1-en-3-ol dissolved in an excess of absolute ethanol. Causality: Ethanol must be strictly anhydrous to prevent the competitive hydrolysis of the acyl-palladium intermediate, which would yield hept-3-enoic acid instead of the desired ester.

-

Pressurization: Purge the reaction vessel three times with inert N₂ gas, then pressurize with CO to 600 bar. Safety Note: This step must be performed in a dedicated high-pressure bunker equipped with CO monitors.

-

Reaction Execution: Heat the mixture to 100°C under continuous stirring for 8 hours. Causality: 100°C provides the necessary activation energy for oxidative addition while remaining low enough to maintain kinetic control over the alkene position[4].

-

Isolation: Depressurize the vessel carefully at room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues. Purify the filtrate via fractional vacuum distillation, collecting the fraction boiling at 89°C at 45 mbar[4].

-

Self-Validation (QA/QC):

-

GC-MS: Confirm the molecular ion peak at m/z = 156.22[3].

-

¹H-NMR: Validate the regiochemistry. The presence of distinct multiplet signals at δ 5.5–5.6 ppm confirms the retention of the internal alkene at the C3 position. A shift of these protons downfield (to >6.0 ppm) would indicate unwanted isomerization to the α,β-unsaturated ester.

-

Applications in Drug Development

Beyond its use as a fragrance and flavor standard[1][2], ethyl hept-3-enoate is a highly valuable synthon in pharmaceutical development:

-

Targeted Covalent Inhibitors (TCIs): The isolated double bond is highly susceptible to electrophilic attack. Reaction of ethyl hept-3-enoate with peracetic acid yields 3,4-epoxyalkanoates[5]. These oxirane derivatives serve as critical electrophilic warheads that can be incorporated into small molecules to irreversibly bind nucleophilic cysteine residues in target kinases or proteases.

-

Lipophilic Prodrug Tailoring: By transesterifying the heptenoate chain onto the hydroxyl groups of a polar API, developers can significantly increase the molecule's lipophilicity (leveraging the promoiety's XLogP3-AA of 2.4)[3]. Furthermore, the internal double bond acts as a "metabolic soft spot." Upon systemic circulation, Cytochrome P450 enzymes readily epoxidize the alkene, facilitating rapid phase II clearance—a highly desirable trait for designing "soft drugs" with minimized systemic toxicity.

References

-

PubChem - 3-Heptenoic acid, ethyl ester | C9H16O2 | CID 533698 URL:[Link]

-

Scent.vn - 3-Heptenoic acid, ethyl ester CAS# 21994-75-2: Odor profile, Molecular properties URL:[Link]

- Google Patents - US2786068A - Allyl 3, 4-epoxy-2-hydroxyalkanoates and process URL